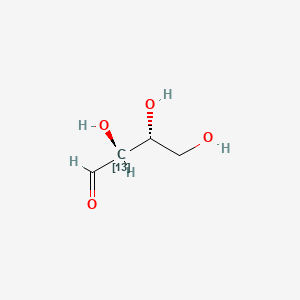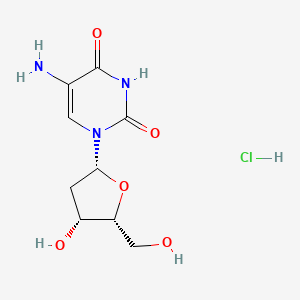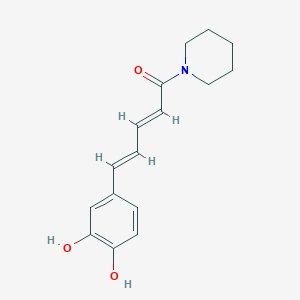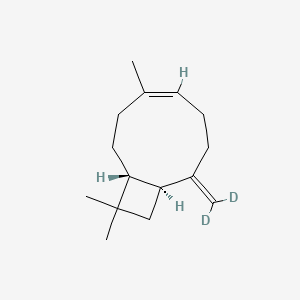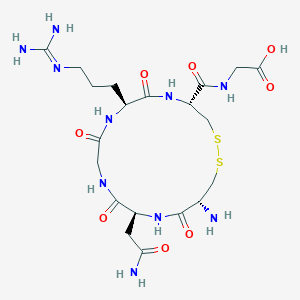
Aminopeptidase N Ligand (CD13) NGR peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. The NGR peptide, containing the Asn-Gly-Arg motif, is a ligand that specifically targets CD13. This peptide has been exploited for the selective delivery of therapeutic and imaging agents to angiogenic vessels, making it a valuable tool in the treatment of diseases characterized by angiogenesis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NGR peptides typically involves solid-phase peptide synthesis (SPPS). The peptides are assembled step-by-step on a solid support, with each amino acid being added sequentially. After the peptide chain is completed, it is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: Industrial production of NGR peptides follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: NGR peptides can undergo various chemical reactions, including deamidation, which converts the Asn residue to isoAsp, forming isoDGR. This reaction can occur spontaneously under physiological conditions .
Common Reagents and Conditions:
Deamidation: This reaction typically occurs under mild acidic or neutral conditions.
Oxidation and Reduction: NGR peptides can also undergo oxidation and reduction reactions, particularly involving the sulfur-containing amino acids.
Major Products:
IsoDGR: Formed from the deamidation of NGR.
Oxidized and Reduced Forms: Depending on the specific amino acids involved.
Scientific Research Applications
NGR peptides have a wide range of applications in scientific research:
Chemistry: Used as ligands for the selective delivery of therapeutic agents.
Biology: Employed in studies of angiogenesis and inflammation.
Medicine: Utilized in targeted drug delivery systems for cancer therapy and imaging.
Industry: Applied in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The NGR peptide targets CD13, a receptor upregulated in angiogenic blood vessels. Upon binding to CD13, the peptide facilitates the delivery of conjugated therapeutic agents directly to the target site. This targeted delivery enhances the efficacy of the therapeutic agents while minimizing off-target effects . The binding of NGR to CD13 can also induce signaling pathways involved in cell adhesion and migration .
Comparison with Similar Compounds
RGD Peptides: Target integrins and are used in similar applications for targeted drug delivery.
IsoDGR Peptides: Formed from the deamidation of NGR and target integrins.
Uniqueness: NGR peptides are unique in their ability to specifically target CD13, which is selectively expressed in angiogenic vessels but not in normal vessels. This specificity makes NGR peptides particularly valuable for targeted therapies in diseases characterized by abnormal angiogenesis .
Properties
Molecular Formula |
C20H34N10O8S2 |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
2-[[(4R,7S,13S,16R)-16-amino-13-(2-amino-2-oxoethyl)-7-[3-(diaminomethylideneamino)propyl]-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C20H34N10O8S2/c21-9-7-39-40-8-12(18(37)27-6-15(33)34)30-19(38)10(2-1-3-25-20(23)24)28-14(32)5-26-17(36)11(4-13(22)31)29-16(9)35/h9-12H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
DVIDAVXQSLGAQG-BJDJZHNGSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)NCC(=O)O)CCCN=C(N)N)CC(=O)N)N |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NCC(=O)O)CCCN=C(N)N)CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




